

In Vitro Activity of MC180295 on Cancer Cell Lines: A Technical Overview

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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of **MC180295**, a novel aminothiazole compound, against various cancer cell lines. The data and protocols presented herein are synthesized from peer-reviewed research to facilitate further investigation and drug development efforts.

Executive Summary

MC180295 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It has demonstrated significant anti-proliferative effects across a range of cancer cell lines, with particular efficacy noted in Epstein-Barr Virus-Associated Gastric Carcinoma (EBVaGC). The primary mechanism of action involves the suppression of DNA repair and cell cycle progression, leading to growth arrest and apoptosis. This document outlines the quantitative effects of **MC180295**, details the experimental methodologies used to ascertain these effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The in vitro efficacy of **MC180295** has been quantified through various assays, including measurements of cell viability, cell cycle distribution, and gene expression.

Cell Viability and IC50 Values

MC180295 exhibits broad anti-cancer activity. A study across 46 different cancer cell lines, encompassing six distinct malignancies, revealed a median IC50 of 171 nM. The compound is particularly potent against AML cell lines with MLL translocations. As a selective CDK9 inhibitor, its IC50 for CDK9/cyclin T is in the range of 3-12 nM.

While specific IC50 values for the EBVaGC cell lines YCCEL1 and SNU719 are not explicitly detailed in the primary literature, significant dose-dependent growth inhibition has been observed.

| Cell Line | Cancer Type | Key Observations |
|----------------------------|----------------------------------|--|
| YCCEL1 | EBV-Associated Gastric Carcinoma | Significant growth inhibition at 1 μ M after 4 days. |
| SNU719 | EBV-Associated Gastric Carcinoma | Significant growth inhibition at 1 μ M from 2 to 4 days. |
| MKN28 (EBV-infected) | Gastric Carcinoma | More sensitive to MC180295 compared to uninfected MKN28 cells. |
| Multiple Lines (46 total) | Various (6 types) | Median IC50 of 171 nM. |
| AML with MLL translocation | Acute Myeloid Leukemia | Highest potency observed among the 46 cell lines tested. |

Effects on Cell Cycle Progression

Treatment with 1 μ M **MC180295** for 48 hours induced significant changes in the cell cycle distribution of EBVaGC cell lines, characterized by a decrease in the S phase and an increase in the sub-G1 fraction, indicative of apoptosis.

| Cell Line | Treatment | % of Cells in S Phase (Change) | % of Cells in Sub-G1 Fraction (Change) |
|-----------|--------------------------|--------------------------------|--|
| SNU719 | 1 μ M MC180295 (48h) | 15.6% to 5.4% | 0.9% to 12.6% |
| YCCEL1 | 1 μ M MC180295 (48h) | 31.0% to 9.1% | 1.5% to 21.0% |
| YCCEL1 | 1 μ M MC180295 (72h) | Not Reported | Increased to 26.4% |

Data sourced from Fujii et al., 2022.

Modulation of Gene Expression

Serial Analysis of Gene Expression (SAGE) revealed that **MC180295** significantly down-regulates genes involved in two critical pathways: "Role of BRCA1 in DNA Damage Response" and "Cell Cycle Control of Chromosomal Replication." The tables below summarize the fold change in the expression of key genes within these pathways after treatment with 1 μ M **MC180295**.

Table 2.3.1: Gene Expression Changes in the "Role of BRCA1 in DNA Damage Response" Pathway

| Gene Symbol | Gene Name | YCCEL1 (Fold Change) | SNU719 (Fold Change) |
|-------------|---|----------------------|----------------------|
| E2F8 | E2F transcription factor 8 | -17.625 | -59.15 |
| FANCM | FA complementation group M | -13.337 | -12.558 |
| BRCA2 | BRCA2 DNA repair associated | -10.78 | -24.684 |
| BLM | BLM RecQ-like helicase | -6.618 | -10.5 |
| RAD51 | RAD51 recombinase | -6.016 | -9.869 |
| PLK1 | Polo-like kinase 1 | -5.603 | -4.065 |
| FANCA | FA complementation group A | -5.155 | -5.353 |
| E2F1 | E2F transcription factor 1 | -5.017 | -6.087 |
| MSH6 | mutS homolog 6 | -4.992 | -3.919 |
| BRIP1 | BRCA1 interacting protein C-terminal helicase 1 | -4.92 | -5.305 |

Data sourced from Fujii et al., 2022.

Table 2.3.2: Gene Expression Changes in the "Cell Cycle Control of Chromosomal Replication" Pathway

| Gene Symbol | Gene Name | YCCEL1 (Fold Change) | SNU719 (Fold Change) |
|-------------|--|----------------------|----------------------|
| TOP2A | DNA topoisomerase II alpha | -23.748 | -72.009 |
| CDC45 | Cell division cycle 45 | -20.479 | -16.356 |
| CDC6 | Cell division cycle 6 | -6.911 | -3.132 |
| MCM6 | Minichromosome maintenance complex component 6 | -6.511 | -5.254 |
| CDC7 | Cell division cycle 7 | -6.142 | -2.967 |
| PRIM1 | DNA primase subunit 1 | -5.285 | -3.952 |
| MCM4 | Minichromosome maintenance complex component 4 | -4.906 | -6.035 |
| POLA2 | DNA polymerase alpha 2, accessory subunit | -4.752 | -6.194 |
| POLE | DNA polymerase epsilon, catalytic subunit | -4.632 | -3.36 |

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